![molecular formula C9H15NO4 B14405358 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 86291-20-5](/img/structure/B14405358.png)
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C9H17NO4. It is an ester derivative of methacrylic acid and is used in various chemical and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-[(Ethoxycarbonyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it suitable for creating complex polymer structures.
Biology: The compound is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is investigated for its potential use in creating biodegradable implants and controlled-release drug formulations.
Industry: The compound is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of 2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The ester group can participate in radical polymerization, leading to the formation of long polymer chains. These polymers can interact with biological tissues or other materials, providing structural support or controlled release of active agents.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound is similar in structure but contains an amino group instead of an ethoxycarbonyl group.
Ethyl 2-(methylamino)acetate: Another similar compound with a different functional group arrangement.
Uniqueness
2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate is unique due to its combination of an ester group and a methacrylate backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and material science.
Properties
CAS No. |
86291-20-5 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-9(12)10-5-6-14-8(11)7(2)3/h2,4-6H2,1,3H3,(H,10,12) |
InChI Key |
UZYCNPMYMLSNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


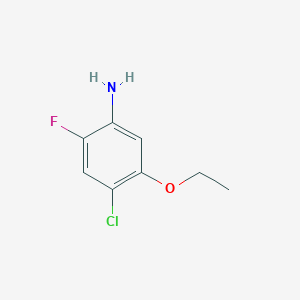
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)

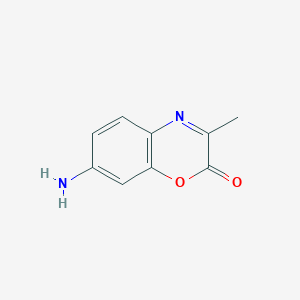

![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
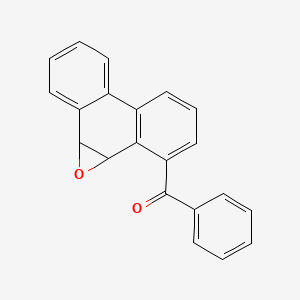
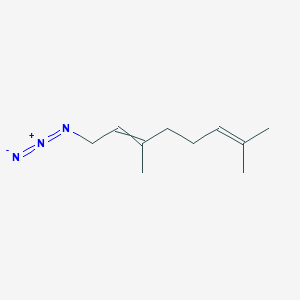
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)
![3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14405338.png)
![4-hydroxybenzo[c]acridin-3(12H)-one](/img/structure/B14405343.png)
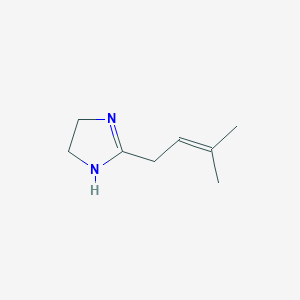
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
